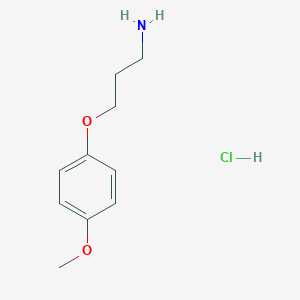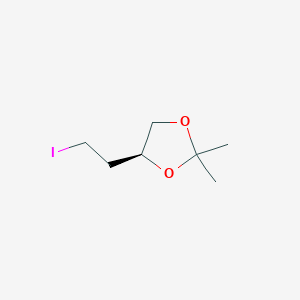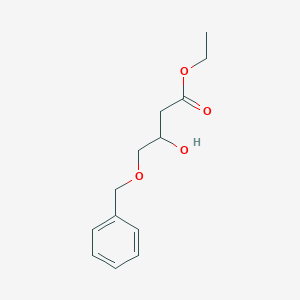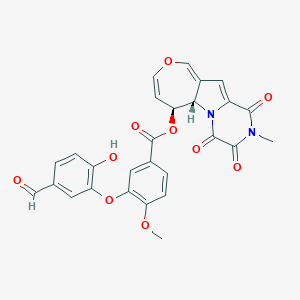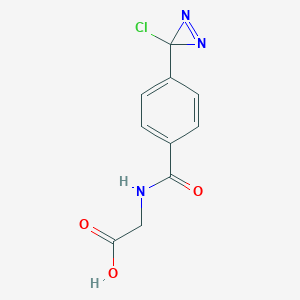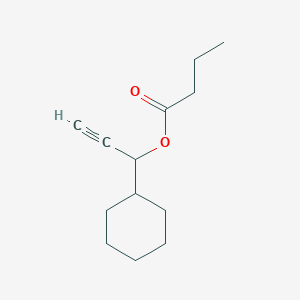
Cyclohexanemethanol, alpha-ethynyl-, butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanemethanol, alpha-ethynyl-, butyrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and industry.
Mecanismo De Acción
The mechanism of action of cyclohexanemethanol, alpha-ethynyl-, butyrate involves the inhibition of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer effects by promoting the expression of genes that inhibit tumor growth and suppressing the expression of genes that promote tumor growth.
Biochemical and Physiological Effects
Cyclohexanemethanol, alpha-ethynyl-, butyrate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of cyclohexanemethanol, alpha-ethynyl-, butyrate for lab experiments is its relatively low toxicity compared to other HDAC inhibitors. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on cyclohexanemethanol, alpha-ethynyl-, butyrate could focus on its potential applications in other disease areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could investigate the optimal dosing and administration methods for the compound, as well as its potential interactions with other drugs. Finally, research could also explore the use of cyclohexanemethanol, alpha-ethynyl-, butyrate in combination with other HDAC inhibitors or other anti-cancer agents to increase its efficacy.
Métodos De Síntesis
Cyclohexanemethanol, alpha-ethynyl-, butyrate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethynylmagnesium bromide, followed by esterification with butyric anhydride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Cyclohexanemethanol, alpha-ethynyl-, butyrate has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
100532-46-5 |
|---|---|
Nombre del producto |
Cyclohexanemethanol, alpha-ethynyl-, butyrate |
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1-cyclohexylprop-2-ynyl butanoate |
InChI |
InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3 |
Clave InChI |
GOBXATJYRZJYRP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC(C#C)C1CCCCC1 |
SMILES canónico |
CCCC(=O)OC(C#C)C1CCCCC1 |
Sinónimos |
Cyclohexanemethanol, alpha-ethynyl-, butyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



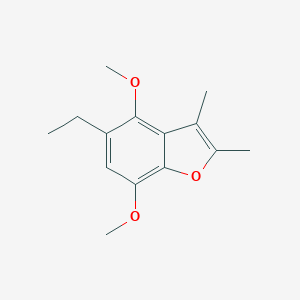
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)



